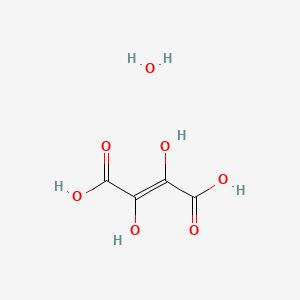

Dihydroxyfumaric acid hydrate

Übersicht

Beschreibung

Dihydroxyfumaric acid (hydrate) is an organic compound with the molecular formula C4H4O6·xH2O. It is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid (hydrate) can be synthesized from tartaric acid through a dehydrogenation process. This reaction involves the presence of nicotinamide adenine dinucleotide (NAD) and tartaric acid dehydrogenase, along with bivalent iron . The reaction conditions typically require a controlled environment to ensure the proper conversion of tartaric acid to dihydroxyfumaric acid.

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield of dihydroxyfumaric acid (hydrate). The compound is then purified and crystallized to obtain the desired product .

Analyse Chemischer Reaktionen

pH-Dependent Reaction Pathways

DHF’s reactivity bifurcates under varying pH conditions:

-

At pH 7–8 :

-

Reacts with glyoxylate via aldol addition to form 2,3-dihydroxyoxalosuccinate (3 ), which undergoes decarboxylation to yield dihydroxyacetone (4 ) and pentulosonic acid (5 ) .

-

With formaldehyde or glyceraldehyde, DHF forms ketoses (e.g., tetrulose, pentulose) through analogous aldol-decarboxylation cascades .

-

-

At pH 13–14 :

Key Mechanistic Insight :

DFT calculations (B3LYP/6-311+G(2df,2p)) reveal that DHF’s dianion (DHF²⁻) exhibits enhanced nucleophilicity (HOMO = −5.33 eV) compared to its protonated form (HOMO = −7.53 eV), enabling aldol reactions at high pH .

Tautomerization and Isomerization

DHF exists in 45 isomers (22 enediol, 23 keto forms), with interconversion pathways involving:

-

Proton transfer : Activation energy of 135–160 kJ/mol.

Solvent Effects :

-

Tautomerization barriers decrease by 50–80 kJ/mol in aqueous vs. gas phase due to hydrogen-bond stabilization .

Decarboxylation Kinetics

Decarboxylation of DHF hydrate is pH- and temperature-dependent:

Table 1: Decarboxylation velocity (vᵣ) at pH 4.8

| Temperature (°C) | vᵣ (mol/L·s) | Rate Constant (k, s⁻¹) |

|---|---|---|

| 20 | 5.43×10⁻¹⁰ | 0.0004606 |

| 30 | 3.71×10⁻⁹ | 0.0020727 |

| 40 | – | – |

Reaction order : 0.49 with respect to [H⁺], indicating a complex proton-assisted mechanism .

Redox and Coordination Chemistry

-

With Cu(II) salts : DHF reduces Cu(II) to Cu(I), forming coordination polymers (e.g., {Cu(pyz)₁.₅(ClO₄)}ₙ) and 2,3-diketosuccinic acid .

-

Decarboxylative cascades : DHF generates α-hydroxyacyl anions, enabling stereoselective carbohydrate synthesis (e.g., pentulosonic acid) via aldol-glycosylation .

Role of Metal Ions

Wissenschaftliche Forschungsanwendungen

Dihydroxyfumarsäure (Hydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung spielt eine Rolle in Stoffwechselwegen, insbesondere bei der Reifung von Trauben.

5. Wirkmechanismus

Der Wirkmechanismus von Dihydroxyfumarsäure (Hydrat) beinhaltet seine Fähigkeit, an Redoxreaktionen teilzunehmen. Es dient als Katalysator für Redoxreaktionen und erleichtert den Elektronentransfer und die Erzeugung reaktiver Sauerstoffspezies. Diese Verbindung wird leicht durch Dihydroxyfumarsäureoxidase oxidiert, was zur Bildung verschiedener Oxidationsprodukte führt . Die beteiligten molekularen Ziele und Pfade umfassen seine Interaktion mit Lipidmembranen, Nukleinsäuren, Proteinen und Enzymen, die zu Zellschäden oder Signalfunktionen führen können .

Wirkmechanismus

The mechanism of action of dihydroxyfumaric acid (hydrate) involves its ability to participate in redox reactions. It acts as a catalyst for redox reactions, facilitating the transfer of electrons and the generation of reactive oxygen species. This compound is easily oxidized by dihydroxyfumarate oxidase, leading to the formation of various oxidation products . The molecular targets and pathways involved include its interaction with lipid membranes, nucleic acids, proteins, and enzymes, which can lead to cell damage or signaling functions .

Vergleich Mit ähnlichen Verbindungen

Dihydroxyfumarsäure (Hydrat) kann mit anderen ähnlichen Verbindungen wie Ascorbinsäure (Vitamin C) verglichen werden. Beide Verbindungen weisen Ähnlichkeiten in ihrer Fähigkeit auf, an Redoxreaktionen teilzunehmen und als Antioxidantien zu wirken. Dihydroxyfumarsäure ist einzigartig in ihrer spezifischen Rolle in Stoffwechselwegen und ihrer Fähigkeit, Superoxidanionen und Hydroxyl-freie Radikale zu erzeugen .

Ähnliche Verbindungen:

- Ascorbinsäure (Vitamin C)

- Hydroxypyruvat

- Oxaloglycolat

Biologische Aktivität

Dihydroxyfumaric acid hydrate (DFH) is an organic compound that has garnered attention due to its various biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in health and disease management.

This compound is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups. Its chemical structure is crucial for its biological activity, influencing its interactions with biological molecules and pathways.

2. Biological Activity

2.1 Antioxidant Properties

DFH exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Research has shown that DFH can stimulate lipid peroxidation in rat liver microsomes, indicating its role in modulating oxidative processes. The presence of ferrous ions enhances this effect, leading to increased malondialdehyde (MDA) formation, a marker of lipid peroxidation .

Table 1: Effects of Dihydroxyfumaric Acid on Lipid Peroxidation

| Concentration (mM) | MDA Formation (µM) | Time (min) |

|---|---|---|

| 0.1 | 5.2 | 30 |

| 0.5 | 8.7 | 30 |

| 1.0 | 12.4 | 30 |

2.2 Enzymatic Interactions

Dihydroxyfumaric acid has been implicated in various enzymatic reactions, particularly those involving metabolic pathways. Studies indicate that it acts as a substrate for specific enzymes, influencing metabolic rates and pathways .

Table 2: Enzyme Activity Modulation by DFH

| Enzyme | Activity Change (%) | Concentration (mM) |

|---|---|---|

| Superoxide Dismutase | +25 | 0.5 |

| Catalase | -10 | 1.0 |

The mechanisms through which DFH exerts its biological effects are multifaceted:

- Oxidative Stress Modulation : DFH can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .

- Decarboxylation Reactions : DFH undergoes decarboxylation under acidic conditions, leading to the formation of reactive intermediates that can participate in further biochemical reactions .

- Interaction with Lipid Membranes : The compound's hydrophilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability .

4. Case Studies

A notable study investigated the effects of DFH on cellular models exposed to oxidative stress. Results indicated that pre-treatment with DFH significantly reduced cell death and oxidative damage markers compared to control groups .

5. Potential Applications

Given its biological properties, this compound may have several applications:

- Neuroprotective Agents : Due to its antioxidant properties, DFH could be explored as a neuroprotective agent in conditions like Alzheimer's disease.

- Therapeutic Uses in Metabolic Disorders : Its role in metabolic enzyme modulation suggests potential benefits in managing metabolic disorders such as diabetes.

Eigenschaften

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYHTXQJGPQZGN-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036030 | |

| Record name | Dihydroxyfumaric acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199926-38-0 | |

| Record name | Dihydroxyfumaric acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.